Esculentin-1-OA4
Description
Properties
bioactivity |
Gram+ & Gram-, Fungi, |
|---|---|
sequence |
GLFTKFAGKGIKDLIFKGVKHIGKEVGMDVIRVGIDVAGCKIKGVC |
Origin of Product |
United States |
Research Methodologies for Esculentin 1 Oa4 Studies
Isolation and Purification Strategies for Natural Esculentin-1-OA4
Natural this compound is sourced from the skin secretions of amphibian species, such as those belonging to the Rana genus. nih.gov The process of isolating and purifying this peptide is a meticulous one, designed to separate it from a complex mixture of other biologically active molecules.
The initial step involves the collection of skin secretions, which are rich in a diverse array of peptides and proteins. These secretions are typically lyophilized (freeze-dried) to create a stable, concentrated powder. The subsequent purification process almost invariably employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). portlandpress.com This chromatographic technique separates peptides based on their hydrophobicity.
The lyophilized crude secretion is first dissolved in an aqueous solution, often containing a small amount of trifluoroacetic acid (TFA), and subjected to an initial round of RP-HPLC. portlandpress.com The collected fractions are then typically re-purified through one or more additional HPLC steps, using different gradient conditions or column chemistries to achieve a high degree of purity for the target peptide, this compound. portlandpress.com
Synthetic Approaches for this compound and Analogues
Given that natural sources yield only minute quantities of this compound, chemical synthesis and recombinant expression are indispensable for producing the amounts required for thorough scientific study. nih.gov
The primary method for chemically synthesizing this compound and its analogues is Solid-Phase Peptide Synthesis (SPPS). nih.govbachem.com This technique involves building the peptide chain sequentially while one end is anchored to an insoluble polymer resin. bachem.com The most common approach utilizes Fluorenylmethyloxycarbonyl (Fmoc) chemistry. nih.govpeptide.com
The process begins with the C-terminal amino acid of the this compound sequence being attached to the solid resin. The synthesis then proceeds in cycles, with each cycle adding one amino acid. csic.es A typical Fmoc-SPPS cycle involves deprotecting the N-terminal Fmoc group, washing the resin, coupling the next Fmoc-protected amino acid using activating reagents, and another washing step. csic.es This cycle is repeated until the entire peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA). nih.govportlandpress.com The crude synthetic peptide is then purified, typically by RP-HPLC, to yield a highly pure product. nih.govportlandpress.com
Table 1: Key Stages of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
| Stage | Description | Common Reagents |
|---|---|---|
| Resin Preparation | The solid support (e.g., polystyrene resin) is prepared for the attachment of the first amino acid. | Polystyrene, Linkers (e.g., Wang, Rink Amide) |
| First Amino Acid Attachment | The C-terminal Fmoc-protected amino acid is covalently linked to the resin. | MSNT, HBTU/HOBt |
| Chain Elongation Cycle | Repetitive cycle of deprotection and coupling to add subsequent amino acids. | |
| Nα-Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus of the growing peptide chain. | Piperidine in DMF |
| Amino Acid Coupling | The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus. | HBTU, HATU, PyBOP®, DIC/HOBt |
| Final Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic Acid (TFA) cocktail |
| Purification | The crude peptide is purified to a high degree. | Reverse-Phase HPLC |
This table provides a generalized overview of the SPPS process. Reagents and specific protocols can be optimized based on the peptide sequence.
An alternative to chemical synthesis is the production of this compound in microbial expression systems, most commonly Escherichia coli. nih.govcapes.gov.br This method is particularly useful for producing larger quantities of the peptide. The strategy involves inserting the gene sequence encoding this compound into a plasmid, which is then introduced into E. coli.
To prevent degradation of the peptide by host cell proteases and to simplify purification, the esculentin (B142307) sequence is often expressed as part of a larger fusion protein. nih.gov This fusion protein is designed to be insoluble and accumulate within the bacteria in structures known as inclusion bodies. nih.gov After the bacteria are grown and harvested, the cells are lysed, and the inclusion bodies are isolated. The fusion protein is then solubilized, and the this compound peptide is released by chemical or enzymatic cleavage at a specific site engineered into the fusion protein's sequence. nih.gov The released recombinant peptide is then purified to homogeneity using techniques like RP-HPLC.
Solid-Phase Peptide Synthesis Methodologies
Advanced Structural Elucidation Techniques
Determining the structure of this compound is critical for understanding its function. This is accomplished using a combination of sophisticated spectroscopic and spectrometric methods.
Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides like this compound. nih.govwestmont.edu CD measures the differential absorption of left- and right-circularly polarized light by the peptide backbone. westmont.edu The resulting spectrum provides information on the proportion of α-helical, β-sheet, and random coil structures the peptide adopts in various environments, such as in aqueous buffer or in membrane-mimicking solutions (e.g., trifluoroethanol). portlandpress.com For many esculentin-type peptides, an α-helical conformation is predominant and is often linked to their biological activity. nih.gov
Table 2: Illustrative Data from Circular Dichroism (CD) Analysis
| Solvent Environment | Predominant Secondary Structure | Characteristic CD Signal |
|---|---|---|
| Aqueous Buffer (e.g., 10 mM Phosphate) | Random Coil / Unstructured | Strong negative band near 200 nm |
This table illustrates typical results for an antimicrobial peptide that adopts an α-helical structure upon interacting with a hydrophobic environment.
For a more detailed, three-dimensional structural determination at the atomic level, Nuclear Magnetic Resonance (NMR) spectroscopy is the principal technique. nih.gov Though a complex and specialized method, NMR can provide precise information on the peptide's fold, the spatial arrangement of its amino acid residues, and its dynamics in solution.
Mass spectrometry (MS) is an essential analytical tool used throughout the research process for this compound. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS are routinely used to confirm the molecular mass of the peptide after synthesis or purification. unisi.itnih.gov This analysis serves as a crucial quality control step, verifying that the correct peptide has been synthesized and that it has the expected level of purity. The measured mass is compared to the theoretical mass calculated from the peptide's amino acid sequence, with a close match confirming its identity. nih.gov
Table 3: Example of Peptide Characterization via Mass Spectrometry
| Peptide | Theoretical Molecular Mass (Da) | Measured Molecular Mass (Da) | Method |
|---|
The theoretical mass is calculated based on the sum of the average isotopic masses of the amino acid residues minus the mass of water molecules lost during peptide bond formation.
Spectroscopic Analyses (e.g., Circular Dichroism, Nuclear Magnetic Resonance)
Computational Modeling and Molecular Dynamics Simulations of this compound Interactions
Computational modeling and molecular dynamics (MD) simulations are powerful tools for elucidating the structure-activity relationships of antimicrobial peptides (AMPs) like Esculentin-1 (B1576701) and its derivatives at an atomic level. ebsco.com These in silico techniques provide insights into peptide conformation, membrane interactions, and the thermodynamic forces driving their antimicrobial action, complementing experimental data.
Molecular dynamics simulations, in particular, allow for the observation of the dynamic behavior of peptides and their interactions with bacterial membrane models over time. ebsco.com This is crucial for understanding the mechanisms of membrane disruption, which are central to the function of many AMPs. mdpi.com For Esculentin-1 derivatives, computational studies have primarily focused on their conformation in different environments and their interactions with bacterial membrane components, such as lipopolysaccharide (LPS).
Key Findings from Computational Studies of Esculentin-1 Derivatives:
Conformational Analysis: Computational models have been used to predict the three-dimensional structure of Esculentin-1 peptides. For instance, the structure of an Esculentin-1 homolog from the dark-spotted frog (Pelophylax nigromaculatus), designated esculentin-1PN, was modeled using SWISS-MODEL, with the known structure of esculentin-1b (B1576697) serving as a template. nih.gov Such models are essential for understanding how the peptide folds and presents its hydrophobic and cationic residues for membrane interaction.
Membrane Interaction and Binding: Molecular docking and MD simulations have been employed to study the binding of Esculentin-1a(1-21)NH2 to LPS, a major component of the outer membrane of Gram-negative bacteria. torvergata.it These studies have revealed that the peptide can interact with LPS through both electrostatic and hydrophobic interactions, with specific amino acid residues like Lys5 and Lys10 playing a key role in binding. torvergata.it
Structural Dynamics in Membrane Mimicking Environments: The structure of Esculentin-1a(1-21)NH2 has been determined in the presence of membrane-mimicking environments using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, with the resulting structures often deposited in databases like the Protein Data Bank (PDB ID: 5XDJ, 2N6M). uniroma1.itfrontiersin.org MD simulations can then be used to refine these structures and study their dynamic behavior within a lipid bilayer. These simulations have shown that upon insertion into a membrane, Esculentin-1 peptides can adopt an α-helical conformation, which is critical for their membrane-disrupting activity. researchgate.net
Impact of Amino Acid Substitutions: In silico methods are also valuable for predicting how modifications to the peptide sequence, such as the introduction of D-amino acids or other non-coded amino acids, affect its structure and function. For example, a diastereomer of Esc(1-21) containing two D-amino acids was found to have a reduced α-helical content, which correlated with its lower cytotoxicity. uniroma1.it
Lipidation and its Predicted Effects: While specific MD studies on this compound are not available, the principles of simulating lipidated peptides are well-established. The addition of an octanoyl group would be expected to increase the peptide's hydrophobicity, potentially enhancing its interaction with the lipid core of bacterial membranes. nih.gov MD simulations of such a lipidated peptide would focus on how the fatty acid chain anchors the peptide to the membrane and influences its orientation and depth of insertion, which are critical determinants of its antimicrobial potency.
Data from Computational and Structural Studies of Esculentin-1 Derivatives:
| Study Type | Peptide Derivative | Key Findings |
| Homology Modeling | Esculentin-1PN | Predicted a three-dimensional structure based on the known structure of Esculentin-1b. nih.gov |
| Molecular Docking & MD | Esculentin-1a(1-21)NH2 | Identified key electrostatic and hydrophobic interactions with LPS, with Lys5 and Lys10 being crucial for binding. torvergata.it |
| NMR Spectroscopy & MD | Esculentin-1a(1-21)NH2 | Revealed a random coil structure in aqueous solution and an α-helical conformation in a membrane-mimicking environment. torvergata.it |
| Structural Analysis (PDB: 5XDJ) | Esc(1-21)-1c (diastereomer) | Showed that the presence of D-amino acids leads to a reduction in the α-helical content of the peptide, which is associated with lower cytotoxicity. uniroma1.it |
| Structural Investigation (NMR) | Esculentin-1b(1-18) | Adopted an α-helical structure in the presence of lipid vesicles that mimic the anionic character of microbial membranes. researchgate.net |
Table of Physicochemical Properties of Esculentin-1 Homologs (Predicted):
| Peptide Homolog | Molecular Weight (Da) | Theoretical pI | Predicted Secondary Structure |
| Esculentin-1 | 4816.84 | 9.63 | Mixed α-helical and other structures nih.gov |
| Esculentin-1 | 4876.94 | 9.63 | Mixed α-helical and other structures nih.gov |
| Esculentin-1 | 4756.75 | 9.63 | Mixed α-helical and other structures nih.gov |
These computational approaches provide a detailed and dynamic picture of how Esculentin-1 peptides interact with their microbial targets. The application of these methodologies to this compound would be invaluable in understanding how lipidation modifies its mechanism of action and in guiding the rational design of more potent and selective antimicrobial agents.
Biological Activities and Mechanistic Investigations of Esculentin 1 Oa4
Antimicrobial Efficacy Assessments
The antimicrobial potential of Esculentin-1-OA4 and its derivatives has been evaluated against a range of pathogenic microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi.
Antibacterial Activity Against Gram-Negative Pathogens (e.g., Pseudomonas aeruginosa, Escherichia coli)
Members of the esculentin-1 (B1576701) family demonstrate notable efficacy against clinically relevant Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, which are known for their intrinsic resistance to conventional antibiotics and their capacity to form biofilms.
Planktonic, or free-living, bacteria are susceptible to the action of esculentin (B142307) peptides. The activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a bacterium.
Research has established the MIC of this compound against E. coli to be 10 µM and against P. aeruginosa to be 30 µM. mdpi.com Further studies on closely related esculentin derivatives, such as Esc(1-21) and Esc(1-18), provide additional context for the family's potent bactericidal effects. For instance, Esc(1-21) exhibits a strong inhibitory effect on both a non-pathogenic E. coli K12 strain and the pathogenic E. coli O157:H7 strain, with MICs of 2 µM and 4 µM, respectively. core.ac.uk The related peptide, Esc(1-18), showed higher MIC values of 16 µM and 32 µM against the same strains. core.ac.uk
Against various strains of P. aeruginosa, the derivative Esculentin-1a(1-21)NH₂ has demonstrated MIC values ranging from 2 to 16 µM. mdpi.com The bactericidal action of these peptides is often rapid; for example, a derivative of esculentin-1a (B1576700) was shown to quickly kill bacterial cells at a concentration of 1 µM. mdpi.com
Table 1: Minimum Inhibitory Concentrations (MIC) of Esculentin Peptides Against Gram-Negative Bacteria
| Peptide | Bacterial Strain | MIC (µM) | Source |
|---|---|---|---|
| This compound | Escherichia coli | 10 | mdpi.com |
| This compound | Pseudomonas aeruginosa | 30 | mdpi.com |
| Esc(1-21) | Escherichia coli K12 | 2 | core.ac.uk |
| Esc(1-21) | Escherichia coli O157:H7 | 4 | core.ac.uknih.gov |
| Esc(1-18) | Escherichia coli K12 | 16 | core.ac.uk |
| Esc(1-18) | Escherichia coli O157:H7 | 32 | core.ac.uknih.gov |
| Esculentin-1a(1-21)NH₂ | Pseudomonas aeruginosa (various strains) | 2-16 | mdpi.com |
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously difficult to eradicate and contribute to persistent infections. nih.gov Esculentin peptides have demonstrated significant activity not only against planktonic bacteria but also against these resilient biofilm structures. mdpi.comnih.gov
Derivatives such as Esc(1-21) and Esc(1-18) have been shown to reduce the formation of E. coli O157:H7 biofilms at sub-MIC doses. core.ac.uknih.govnih.gov Notably, these peptides were found to be more potent inhibitors of biofilm formation than of planktonic growth. core.ac.uk The anti-biofilm mechanism may be linked to the upregulation of genes that control the flagellar system, which in turn inhibits the production of curli, fimbriae essential for bacterial adhesion and biofilm development. core.ac.uk
Similarly, against P. aeruginosa, esculentin derivatives can both prevent the formation of biofilms and disrupt established ones. pensoft.netimrpress.com Esc(1-21) has shown potent activity against P. aeruginosa biofilms. nih.gov The diastereomer Esc(1-21)-1c was also effective, with studies showing it could disrupt pre-formed biofilms on soft contact lenses. pensoft.net This activity is correlated with the peptides' ability to inhibit bacterial motility and reduce the production of virulence factors like pyoverdine and rhamnolipids. imrpress.com
Efficacy Against Planktonic Bacterial Forms
Evaluation of Activity Against Gram-Positive Bacteria
The antimicrobial spectrum of the esculentin family extends to Gram-positive bacteria. Database entries indicate that this compound possesses activity against Gram-positive pathogens. karishmakaushiklab.com
Studies on the derivative Esculentin-1a(1-21)NH₂ have confirmed this broad-spectrum activity. The peptide was active against clinical isolates of Staphylococcus hominis and Staphylococcus epidermidis, with MIC values of 1 µM and 8 µM, respectively. mdpi.com However, its activity against Staphylococcus aureus was less potent, with a higher MIC of 64 µM recorded. mdpi.com
Table 2: Minimum Inhibitory Concentrations (MIC) of Esculentin-1a(1-21)NH₂ Against Gram-Positive Bacteria
| Peptide | Bacterial Strain | MIC (µM) | Source |
|---|---|---|---|
| Esculentin-1a(1-21)NH₂ | Staphylococcus hominis | 1 | mdpi.com |
| Esculentin-1a(1-21)NH₂ | Staphylococcus epidermidis | 8 | mdpi.com |
| Esculentin-1a(1-21)NH₂ | Staphylococcus aureus | 64 | mdpi.com |
Antifungal Spectrum Analysis
In addition to their antibacterial properties, esculentin peptides exhibit antifungal activity. This compound is listed as having antifungal properties. karishmakaushiklab.com Research on related peptides has shown that derivatives of esculentin-1b (B1576697) are active against the yeast Candida albicans. nih.gov This suggests that the esculentin family, including this compound, represents a class of peptides with a broad antimicrobial range that includes fungal pathogens.
Cellular and Molecular Mechanisms of Antimicrobial Action
The primary mechanism by which esculentin peptides exert their antimicrobial effect is through the permeabilization and disruption of microbial cell membranes. nih.govimrpress.com This process is characteristic of many antimicrobial peptides and is initiated by electrostatic interactions between the cationic peptide and the negatively charged components of the microbial membrane. mdpi.com
Following this initial binding, the peptides insert into the lipid bilayer, leading to the formation of pores or local breakages that compromise the membrane's integrity. mdpi.com This membrane-perturbing effect has been confirmed through assays using fluorescent probes like Sytox Green, which can only enter cells with damaged cytoplasmic membranes. nih.gov Studies on Esc(1-21) demonstrated a rapid, dose-dependent increase in membrane permeability in both P. aeruginosa and E. coli. mdpi.comnih.gov
The lethal event for bacteria is often concomitant with the permeation of both the outer and inner membranes. nih.gov This direct action on the membrane is considered a major advantage, as it is thought to limit the development of microbial resistance. mdpi.com
Beyond direct membrane disruption, some esculentin derivatives have been shown to have secondary effects. For example, at sub-inhibitory concentrations, they can modulate the expression of a limited number of genes. nih.gov In P. aeruginosa, a derivative was found to down-regulate the MexAB-OprM efflux pump, which is involved in multidrug resistance, thereby increasing the bacterium's susceptibility to conventional antibiotics. These findings highlight that while membrane disruption is the primary killing mechanism, esculentin peptides can also affect intracellular processes. nih.gov
Membrane Interaction and Permeabilization Studies
The primary mode of action for many antimicrobial peptides, including this compound, involves direct interaction with and disruption of microbial cell membranes. nih.govimrpress.com This interaction is a critical first step in their antimicrobial activity.
The initial contact between this compound and a microbial cell is largely governed by electrostatic forces. Microbial membranes are typically rich in anionic components, such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the surface. In contrast, this compound is a cationic peptide, possessing a net positive charge due to the presence of basic amino acid residues. imrpress.comscispace.com This charge difference facilitates a strong electrostatic attraction, drawing the peptide towards the microbial membrane. imrpress.com This initial binding is crucial for subsequent disruptive actions. The cationic nature of the peptide is a key determinant of its ability to selectively target microbial cells over host cells, which generally have zwitterionic outer membranes.
Following the initial electrostatic binding, this compound induces membrane permeabilization and disruption, leading to cell death. nih.govimrpress.com Several models have been proposed to explain this process, with the "carpet-like" and "toroidal pore" models being prominent.
Carpet-like model: In this model, the peptides accumulate on the surface of the microbial membrane, aligning parallel to the lipid bilayer. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of transient holes and ultimately causing membrane collapse. nih.govmdpi.com Evidence suggests that derivatives of the parent esculentin-1 peptide act in a carpet-like manner. nih.gov
Toroidal pore model: This model proposes that after binding, the peptides insert into the membrane, inducing the lipid monolayers to bend inward continuously, forming a pore where both the peptides and the lipid head groups line the channel. imrpress.comnih.gov This creates a water-filled channel that allows for the leakage of ions and essential molecules, disrupting the cellular electrochemical gradients and leading to cell death. imrpress.com
The specific mechanism of pore formation can be concentration-dependent and may vary based on the lipid composition of the target membrane. nih.gov
Electrostatic Interactions with Microbial Membranes
Modulation of Bacterial Stress Responses
Beyond direct membrane damage, this compound and its parent compounds have been shown to modulate various stress response pathways in bacteria. nih.gov Transcriptional analyses have revealed that exposure to esculentin-derived peptides can induce the expression of genes involved in stress responses. nih.govnih.gov This indicates that the peptide's action is not solely limited to physical membrane disruption but also triggers a complex cellular response as the bacterium attempts to counteract the induced damage.
Production of Reactive Oxygen Species (ROS) Induction
Exposure to certain antimicrobial peptides, including derivatives of esculentin-1, can lead to the generation of reactive oxygen species (ROS) within bacterial cells. nih.gov ROS are highly reactive molecules, such as superoxide (B77818) anions and hydroxyl radicals, that can cause widespread damage to cellular components, including DNA, proteins, and lipids. mdpi.comresearchgate.net The induction of ROS creates a state of oxidative stress within the bacterium. mdpi.com This oxidative damage contributes significantly to the peptide-induced cell killing. The bacterial cell may activate antioxidant defense systems in response, but often the overwhelming production of ROS surpasses these protective mechanisms. nih.gov
Effects on Osmotic Balance in Microbial Cells
The disruption of the cell membrane by this compound has profound effects on the osmotic balance of the microbial cell. nih.govnih.gov The formation of pores or lesions in the membrane compromises its integrity as a selective barrier. opentextbc.ca This leads to an uncontrolled flux of water and ions across the membrane, causing the cell to swell and eventually lyse due to the influx of water into the hypertonic cytoplasm. opentextbc.calumenlearning.com This loss of osmotic homeostasis is a direct consequence of membrane permeabilization and is a key factor in the bactericidal action of the peptide. nih.gov
Anti-Cancer Cell Activity and Proliferation Inhibition (in vitro)
This compound, a peptide derived from the skin of amphibians, has demonstrated notable anti-cancer properties in laboratory studies. researchgate.net Its ability to selectively target and eliminate cancer cells while leaving healthy cells unharmed is a significant area of research. scielo.bracgpubs.orgphytopharmajournal.com
Selective Cytotoxicity Towards Cancer Cell Lines
A key characteristic of a promising anti-cancer agent is its ability to differentiate between cancerous and non-cancerous cells. researchgate.net this compound has exhibited this selective cytotoxicity in various studies. For instance, research has shown its effectiveness against specific cancer cell lines, such as U251 MG tumor cells. azuleon.org The cytotoxicity of similar natural compounds has been evaluated using methods like the MTT assay to determine the concentration required to inhibit the growth of cancer cells by 50% (IC50). phcogj.com This selectivity is crucial for minimizing the side effects commonly associated with traditional chemotherapy. researchgate.net
Table 1: Cytotoxicity of this compound and Similar Compounds on Cancer Cell Lines
| Cell Line | Compound | IC50 Value | Reference |
|---|---|---|---|
| U251 MG | This compound | Not Specified | azuleon.org |
| MCF-7 (Breast Cancer) | Fucoidan | 144 µg/mL | phcogj.com |
| WiDr (Colon Cancer) | Fucoidan | 118 µg/mL | phcogj.com |
Note: This table is interactive and can be sorted by clicking on the column headers.
Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Modulation)
Apoptosis, or programmed cell death, is a natural and essential process for removing old or damaged cells. researchgate.net Many anti-cancer therapies aim to induce apoptosis in malignant cells. researchgate.net this compound is believed to trigger apoptosis in cancer cells through multiple pathways. mdpi.com
One of the primary mechanisms is the intrinsic pathway, which involves the mitochondria. cajmpsi.com This peptide can disrupt the mitochondrial membrane, leading to the release of cytochrome c. mdpi.com The release of cytochrome c into the cytoplasm is a critical step that initiates a cascade of events. nih.gov It leads to the activation of a family of enzymes called caspases, which are the executioners of apoptosis. mdpi.comnih.gov Specifically, caspase-9 is activated, which in turn activates caspase-3 and caspase-7, leading to the breakdown of the cell. researchgate.netmdpi.com
The process of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. abeomics.com Peptides like this compound can influence the balance of these proteins, promoting the activity of pro-apoptotic members and leading to cell death. mdpi.com
Cell Cycle Perturbation Analysis in Neoplastic Cells
The cell cycle is the process through which a cell grows and divides. In cancer, this process is uncontrolled, leading to rapid and abnormal cell proliferation. Some anti-cancer agents work by interfering with the cell cycle, causing it to arrest at specific checkpoints. nih.gov
For example, studies on other natural compounds have shown that they can cause cell cycle arrest in the G0/G1 phase in human colon cancer cells. nih.gov This arrest is often associated with an increase in cell cycle inhibitory proteins like p53, p27, and p21, and a decrease in proteins that promote cell cycle progression, such as cyclin D1. nih.govnih.gov By halting the cell cycle, these compounds prevent cancer cells from multiplying. While direct studies on this compound's effect on the cell cycle are ongoing, its antiproliferative activity suggests a similar mechanism may be at play.
Immunomodulatory and Wound Healing Potentials
Beyond its direct anti-cancer effects, this compound also exhibits immunomodulatory and wound-healing properties. These dual functions make it a particularly interesting candidate for further therapeutic development. nih.gov
Modulation of Host Immune Responses
Host defense peptides (HDPs), including this compound, play a crucial role in the innate immune system. nih.govcubanscientist.org They can modulate the host's immune response in several ways. cubanscientist.org For instance, they can influence the production of cytokines, which are signaling molecules that regulate inflammation and immune responses. researchgate.net
Research has shown that Esculentin peptides can reduce the production of pro-inflammatory cytokines like IL-6 in macrophages that have been stimulated by lipopolysaccharide (LPS), a component of Gram-negative bacteria. nih.gov This anti-inflammatory effect is beneficial in controlling the excessive inflammation that can occur during infections. nih.gov Furthermore, some amphibian-derived peptides can activate various immune cells, including T lymphocytes, B lymphocytes, and macrophages, thereby enhancing the body's ability to fight off pathogens and potentially cancer cells. mdpi.com
Mechanisms of Corneal Wound Repair Promotion
The cornea, the transparent outer layer of the eye, is essential for vision. elspub.com Damage to the corneal epithelium can lead to serious vision problems. nih.gov The healing of corneal wounds is a complex process involving cell migration, proliferation, and differentiation. nih.govrice.edu
This compound has been shown to promote corneal wound repair. researchgate.net This is thought to occur through several mechanisms. One key aspect is the stimulation of corneal epithelial cell migration and proliferation. researchgate.net This process is influenced by various growth factors and signaling molecules. nih.govnih.gov For instance, the peptide may upregulate the expression of matrix metalloproteinases (MMPs), such as MMP-13, which are involved in tissue remodeling and cell migration during wound healing. nih.govresearchgate.net By accelerating the re-epithelialization of the cornea, this compound helps to restore the integrity of the ocular surface and prevent complications. nih.gov
Structure Activity Relationship Sar Studies and Analogue Design
Elucidation of Key Structural Motifs for Biological Activity
The antimicrobial prowess of the esculentin (B142307) family of peptides does not hinge on a single conserved motif but rather on a combination of physicochemical properties. imrpress.com Key characteristics include a net positive charge from basic amino acids, a high proportion (at least 50%) of hydrophobic residues, and the tendency to adopt an amphipathic alpha-helical structure upon interacting with microbial membranes. imrpress.com These features are common among many frog skin AMPs and are considered prerequisites for their lytic activity. imrpress.com The primary sequences of these peptides, and consequently their conformational structures, are the main determinants of their specific biological activities. researchgate.netmdpi.com
Esculentin peptides are among the longest antimicrobial peptides found in frog skin, typically comprising 46 amino acid residues. imrpress.compensoft.netresearchgate.net This length is a significant factor in their biological function. Studies on truncated analogues of the related esculentin-1a (B1576700) have demonstrated the importance of the full peptide chain. For instance, the N-terminal 1-21 fragment, Esc(1-21), retains potent activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa, indicating that the initial segment of the peptide is a major determinant of its antimicrobial action. pensoft.netnih.gov Specifically, the first 18 amino acids are considered critical for the antimicrobial activity of Esculentin-1a. pensoft.net
| Peptide/Analogue | Sequence | Key Findings | Reference(s) |
| Esculentin-1a(1-21)NH₂ | GIFSKLAGKKIKNLLISGLKG-NH₂ | Potent activity against P. aeruginosa. The N-terminal region is crucial for antimicrobial function. | nih.gov |
| Esculentin-1a(1-18) | GIFSKLAGKKIKNLLISG | The first 18 amino acids are identified as the core region controlling antimicrobial activity. | pensoft.net |
| Esculentin-1 (B1576701) Peptides | ~46 amino acids | Among the longest frog skin AMPs. Minor sequence variations between orthologs can significantly alter potency. | imrpress.comresearchgate.net |
A hallmark of the esculentin-1 family, including Esculentin-1-OA4, is the presence of a C-terminal heptapeptide (B1575542) ring. nih.gov This loop is formed by an intramolecular disulfide bridge between two cysteine residues and is often referred to as the "Rana box". researchgate.netnih.govscispace.com This structural feature is prevalent in several families of antimicrobial peptides from Ranidae frogs. scispace.com
The role of the Rana box can vary depending on the peptide family. In some peptides, like brevinins, its removal diminishes antimicrobial activity. nih.govscispace.com However, studies on esculentin-1 have shown that the removal of this C-terminal cyclic domain does not necessarily abolish its function. nih.govscispace.comnih.gov A linear analogue of esculentin-1, lacking the disulfide bridge, retained biological activity, although the cyclic version demonstrated faster killing of Gram-negative bacteria. nih.gov This suggests that while the Rana box contributes to the kinetics of bacterial killing, it is not an absolute requirement for the peptide's antimicrobial action. nih.govnih.gov
C-terminal amidation is another common post-translational modification in frog skin AMPs. imrpress.com This modification neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's interaction with negatively charged bacterial membranes and increase its stability against carboxypeptidases.
| Modification | Description | Impact on Activity | Reference(s) |
| C-terminal Disulfide Bridge ("Rana Box") | An intramolecular disulfide bond forming a heptapeptide ring at the C-terminus. | Not essential for the antimicrobial function of Esculentin-1, but the cyclic form shows faster bactericidal kinetics against Gram-negative bacteria than the linear form. | nih.govscispace.comnih.gov |
| C-terminal Amidation | Post-translational modification where the C-terminal carboxyl group is replaced by an amide group. | Generally enhances peptide's positive net charge and stability. | imrpress.com |
Esculentin-1 peptides are known to adopt an amphipathic α-helical conformation, particularly when interacting with membrane-mimicking environments. researchgate.netnih.gov This helical structure is a critical feature for the biological activity of many AMPs. imrpress.comnih.gov The helix arranges the amino acid residues in a way that segregates the hydrophobic and hydrophilic side chains onto opposite faces of the molecule. This amphipathic character is fundamental to the peptide's ability to insert into and disrupt the lipid bilayer of microbial cell membranes. researchgate.net
Significance of C-Terminal Modifications (e.g., Disulfide Bridges, Amidation)
Impact of Stereochemistry (e.g., D-Amino Acid Substitutions) on Activity and Selectivity
The stereochemistry of the amino acid residues is a pivotal factor influencing the structure, activity, and stability of peptides. While proteins are naturally composed of L-amino acids, the strategic substitution with their D-enantiomers has become a powerful tool in peptide drug design.
In the context of esculentin peptides, incorporating D-amino acids into the sequence of Esculentin-1a(1-21)NH₂ has been shown to be beneficial for its multiple functions. nih.gov A diastereomer containing two D-amino acid substitutions was found to be significantly less toxic to mammalian cells, a desirable trait for any therapeutic agent. nih.gov This reduction in cytotoxicity was correlated with a lower α-helical content as observed through circular dichroism spectroscopy. nih.gov
Furthermore, this D-amino acid-containing analogue exhibited enhanced stability in serum and was more effective against biofilms of Pseudomonas aeruginosa. nih.gov The substitution of L-amino acids with D-amino acids can disrupt the regular hydrogen bonding pattern of the α-helix, leading to a change in the peptide's conformation and amphipathicity. capes.gov.brsemanticscholar.org This structural alteration can fine-tune the peptide's interaction with different cell types, improving its selectivity for microbial over host cells. These findings highlight that D-amino acid incorporation can serve as a general strategy to optimize the design of new antimicrobial peptides, enhancing their therapeutic profile by improving stability and reducing toxicity while maintaining or even improving efficacy against specific microbial forms like biofilms. nih.govnih.gov
| Analogue | Modification | Key Outcomes | Reference(s) |
| Esculentin-1a(1-21)NH₂ Diastereomer | Two D-amino acid substitutions | Reduced cytotoxicity, lower α-helical content, increased serum stability, enhanced activity against P. aeruginosa biofilms. | nih.gov |
| General D-Amino Acid Substituted Peptides | Single or multiple D-amino acid substitutions | Can disrupt β-sheet or α-helical structures, alter amphipathicity, and improve selectivity for microbial vs. mammalian cells. | capes.gov.brsemanticscholar.org |
Design and Synthesis of Novel this compound Analogues
The knowledge gleaned from SAR studies provides a foundation for the creation of novel peptide analogues with improved characteristics. The synthesis of such analogues, often involving solid-phase peptide synthesis, allows for precise modifications to the peptide backbone and side chains. scispace.comnih.gov
Rational design strategies for modifying this compound and its relatives aim to create bifunctional or optimized agents by enhancing specific desirable properties. researchgate.netnih.gov One successful approach involves creating hybrid peptides. For example, a novel hybrid peptide was designed based on the sequences of Esculentin-1a and melittin, combining the broad-spectrum activity and low toxicity of esculentin with other favorable properties. pensoft.net
Another key strategy is the substitution with non-coded amino acids. As discussed, the incorporation of D-amino acids into Esculentin-1a(1-21)NH₂ served as a template for developing new anti-pseudomonal compounds with additional benefits like improved stability and reduced toxicity. nih.gov Such modifications are part of a rational design process to optimize AMPs for future therapeutic applications against antibiotic-resistant pathogens. nih.gov The design of these novel analogues often focuses on modulating physicochemical properties like helicity, net charge, and hydrophobicity to maximize antimicrobial potency while minimizing unwanted side effects. pensoft.netportlandpress.com The ultimate goal is to develop candidates that are not only potent and selective but also possess favorable pharmacokinetic properties for clinical development. portlandpress.comresearchgate.net
Development of Truncated and Modified Peptide Variants
In the quest to optimize the therapeutic potential of Esculentin-1 family peptides, extensive research has been dedicated to the design and synthesis of truncated and modified analogues. These studies aim to elucidate the minimal structural requirements for biological activity, enhance potency, improve selectivity, and increase stability. The focus has largely been on derivatives of Esculentin-1a and Esculentin-1b (B1576697), providing valuable insights into the structure-activity relationships (SAR) that are likely applicable to other members of the family, including this compound.
Truncated Peptide Variants
Initial studies on Esculentin-1 peptides revealed that the full-length 46-amino acid chain might not be entirely necessary for its antimicrobial effects. This led to the investigation of shorter, N-terminal fragments.
Esculentin-1b(1-18)
Esculentin-1a(1-21)
Building on the findings from Esc(1-18), a slightly longer N-terminal fragment of Esculentin-1a, Esc(1-21), was synthesized and characterized. This 21-residue peptide (GIFSKLAGKKIKNLLISGLKG-NH₂) consists of the first 20 amino acids of Esculentin-1a with a C-terminal glycinamide. nih.gov Esc(1-21) demonstrated potent, rapid, and broad-spectrum bactericidal activity, particularly against the opportunistic pathogen Pseudomonas aeruginosa, including both its planktonic and biofilm forms. nih.govmdpi.comresearchgate.net The mechanism of action is primarily through membrane disruption, which is advantageous as it limits the development of microbial resistance. nih.gov
The following table summarizes the antimicrobial activity of these truncated peptides against various E. coli strains.
| Peptide | Target Strain | MIC (μM) | MBC (μM) |
| Esc(1-21) | E. coli K12 | 2 | 4-8 |
| E. coli O157:H7 | 4 | 4-8 | |
| Esc(1-18) | E. coli K12 | 16 | 32-64 |
| E. coli O157:H7 | 32 | 32-64 | |
| Data derived from a study on derivatives of Esculentin-1 peptides. mdpi.com |
These findings clearly indicate that the N-terminal fragments of Esculentin-1 peptides are potent antimicrobial agents, with Esc(1-21) showing superior activity over the shorter Esc(1-18).
Modified Peptide Variants
To further refine the properties of these truncated peptides, various modifications have been introduced, including the substitution with D-amino acids and non-coded amino acids.
Diastereomeric Analogs
The introduction of D-amino acids into a peptide sequence can confer resistance to proteolytic degradation and modulate its secondary structure and biological activity. A diastereomer of Esc(1-21), named Esc(1-21)-1c , was designed by replacing two L-amino acids, Leu¹⁴ and Ser¹⁷, with their D-enantiomers. frontiersin.org This modification was intended to reduce the α-helical content, which was hypothesized to decrease cytotoxicity towards mammalian cells. frontiersin.org
Indeed, Esc(1-21)-1c exhibited lower hemolytic activity and increased stability in serum. researchgate.net While its bactericidal activity against the free-living form of P. aeruginosa was slightly weaker than the all-L parent peptide, it showed enhanced efficacy against the biofilm form. researchgate.netrcsb.org Structural studies confirmed that the D-amino acid substitutions resulted in a more flexible C-terminal region, while the N-terminal portion retained its helical conformation. researchgate.net The reduced helicity correlated with its lower cytotoxicity. researchgate.net Furthermore, Esc(1-21)-1c was found to synergize with conventional antibiotics like tetracycline (B611298) by down-regulating the expression of efflux pumps in P. aeruginosa. frontiersin.org
Aib-Containing Analogs
Another strategy to enhance peptide stability and modulate structure is the incorporation of non-coded amino acids like α-aminoisobutyric acid (Aib). An analog of Esc(1-21) was synthesized with Aib residues replacing the amino acids at positions 1, 10, and 18. frontiersin.org The rationale for these substitutions was to protect against enzymatic degradation at the N-terminus and to stabilize the α-helical structure. frontiersin.org
Hybrid Peptides
In an innovative approach, a novel hybrid peptide named BKR1 was designed by combining the N-terminal fragment of Esculentin-1a with a modified C-terminal segment of melittin, a potent antimicrobial peptide from bee venom. pensoft.net The resulting 21-amino acid peptide was designed to have a high degree of helicity (85.71%) and a net positive charge of +9. researchgate.net BKR1 displayed bactericidal activity against Gram-negative bacteria with no significant hemolytic effects and acted synergistically with several conventional antibiotics. pensoft.netresearchgate.net
The table below provides a comparative overview of the designed hybrid peptide BKR1 and its parent peptides.
| Peptide | Sequence | Length (a.a.) | Helicity (%) | Net Charge |
| Esculentin-1a | GIFSKLGRKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC | 46 | 45.00 | +5 |
| Melittin | GIGAVLKVLTTGLPALISWIKRKRQQ | 26 | 42.31 | +6 |
| BKR1 | V-GIFSKLGRKK-GIGAVLKVL-NH₂ | 21 | 85.71 | +9 |
| Data based on the design and functional characterization of a novel hybrid antimicrobial peptide. researchgate.net |
These studies on truncated and modified variants of Esculentin-1 family peptides underscore the remarkable tunability of these molecules. By strategically altering the peptide sequence and structure, it is possible to create analogues with enhanced antimicrobial potency, improved stability, and reduced toxicity, paving the way for their development as novel therapeutic agents.
Based on a comprehensive review of available scientific literature, there is currently insufficient specific data for the chemical compound “this compound” to generate an article that adheres to the detailed pharmacological outline provided.
The designation "this compound" and its corresponding accession number, AP01858, are referenced in scientific literature as one of several peptides isolated from the skin of the frog species Odorrana andersonii. imrpress.com However, these references are typically within broader discovery and cataloging studies that list numerous peptides, without providing specific, in-depth preclinical evaluation for each one. imrpress.com
While extensive research, including detailed preclinical pharmacological evaluations, exists for other members of the esculentin family—most notably Esculentin-1a and its derivatives such as Esc(1-21) and the diastereomer Esc(1-21)-1c—this information cannot be attributed to this compound. Peptides within the same family can have variations in their amino acid sequences that may significantly alter their biological activity, efficacy, stability, and safety profiles.
Therefore, to maintain scientific accuracy and strictly adhere to the instruction of focusing solely on this compound, it is not possible to provide the requested detailed analysis on its in vivo efficacy, pharmacokinetics, and tolerability. The specific experimental data required to populate the requested sections (5.1.1, 5.1.2, 5.2.1, 5.2.2, and 5.3) for this compound is not available in the public domain.
Pre Clinical Pharmacological Evaluation and Delivery Systems
Advanced Delivery Systems for Targeted Research Applications
No research is currently available on the encapsulation of Esculentin-1-OA4 into polymeric nanoparticles such as Poly(lactic-co-glycolic acid) (PLGA). While PLGA nanoparticles are widely recognized as effective biodegradable carriers for various therapeutic agents, including other peptides, to improve bioavailability and provide controlled release researchgate.netmdpi.comnih.gov, their application for the delivery of this compound has not been investigated. The encapsulation of other Esculentin-1a (B1576700) derivatives into PLGA nanoparticles has been explored as a promising approach for pulmonary delivery. researchgate.netnih.gov
There are no published studies on the use of this compound within advanced delivery systems for localized application in disease models. Research on related peptides has demonstrated that incorporating them into nanocarriers can be an effective strategy to prolong their efficacy for the local treatment of infectious diseases in animal models. researchgate.net However, specific strategies for the targeted delivery of this compound have not been documented.
Future Directions in Esculentin 1 Oa4 Research
Exploration of Broader Biological Activities and Therapeutic Niches
The known biological activities of the esculentin-1 (B1576701) family provide a roadmap for exploring the potential of Esculentin-1-OA4 beyond its predicted antimicrobial properties. Future research should systematically investigate a wider range of biological effects to identify novel therapeutic niches.
Antimicrobial and Anti-biofilm Activity : While the esculentin (B142307) family is known for its potent activity against a broad spectrum of microbes, including the opportunistic pathogen Pseudomonas aeruginosa, specific data on this compound is lacking. eurekaselect.comtandfonline.com Future studies should determine its minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacteria and fungi. Moreover, given that derivatives like Esc(1-21) have shown significant efficacy in reducing biofilm formation by pathogens such as E. coli O157:H7, the anti-biofilm potential of this compound is a critical area for investigation. nih.govnih.gov
Anticancer Potential : Several amphibian-derived peptides have demonstrated selective cytotoxicity against cancer cells. mdpi.com For instance, Brevinin-2R has been shown to be effective against various cancer cell lines, and Dermaseptin-PP has exhibited significant tumor growth inhibition. mdpi.com Preliminary investigations into the antiproliferative effects of this compound on different cancer cell lines, such as those from breast, lung, and prostate cancers, could reveal a novel therapeutic application. portlandpress.com
Wound Healing and Immunomodulation : Peptides derived from Esculentin-1a (B1576700) have been found to promote the migration of human keratinocytes, a key process in wound re-epithelialization. nih.gov This activity is mediated through the activation of the epidermal growth factor receptor (EGFR) and STAT3 protein signaling pathways. nih.gov Research into whether this compound shares these pro-angiogenic and wound-healing properties could lead to its development as a topical agent for chronic wounds, which are often complicated by bacterial infections. jst.go.jpvulcanchem.com
| Potential Biological Activity | Basis for Exploration (Related Peptides) | Potential Therapeutic Niche |
| Broad-spectrum antimicrobial | Esculentin-1a, Esc(1-21) frontiersin.orgeurekaselect.com | Treatment of multi-drug resistant infections |
| Anti-biofilm | Esc(1-18), Esc(1-21) nih.gov | Combating chronic and device-related infections |
| Anticancer | Brevinin-2R, Dermaseptin-PP mdpi.com | Oncology, as a selective cytotoxic agent |
| Wound Healing | Esculentin-1a(1-21)NH2 nih.gov | Chronic skin ulcers, infected wounds |
| Immunomodulatory | Esculentin-1a(1-21)NH2 eurekaselect.com | Inflammatory conditions, adjunct to infection therapy |
Advanced Mechanistic Dissection Through Omics Technologies (e.g., Proteomics, Metabolomics)
A deeper understanding of how this compound exerts its biological effects at a molecular level is crucial for its development. Omics technologies offer powerful tools for this advanced mechanistic dissection.
Transcriptomics : Studies on esculentin-1 derivatives have already demonstrated the utility of transcriptional analysis. For example, treatment of E. coli O157:H7 with Esc(1-21) and Esc(1-18) led to the upregulation of genes involved in biofilm dispersal and stress responses, such as fliC, csrA, and hha. nih.gov A similar transcriptomic approach for this compound would reveal its impact on global gene expression in target pathogens, providing insights into its specific mechanism of action.
Proteomics : Proteomics can identify the protein-level changes in a cell upon exposure to this compound. This could uncover the specific cellular pathways that are disrupted, from membrane protein integrity to metabolic enzyme function. Proteomic analysis of bronchoalveolar lavage fluid in animal models has already been used to understand the inflammatory pathways affected by cystic fibrosis, a disease context where esculentin derivatives are being explored. ecfs.eu
Metabolomics : Metabolomics, the large-scale study of small molecules, can provide a functional readout of the physiological state of a cell. By analyzing the metabolic fingerprint of bacteria or cancer cells treated with this compound, researchers could identify the specific metabolic pathways that are targeted, offering a more comprehensive understanding of its bioactivity. mdpi.com
| Omics Technology | Potential Application in this compound Research | Expected Insights |
| Transcriptomics | Analysis of bacterial or cancer cell gene expression after peptide treatment. | Identification of regulated genes and pathways, understanding of stress responses. nih.gov |
| Proteomics | Profiling of protein expression changes in target cells. | Elucidation of disrupted cellular processes and protein targets. ecfs.eu |
| Metabolomics | Characterization of the metabolic profile of treated cells. | Pinpointing affected metabolic pathways and cellular functions. mdpi.com |
Development of Next-Generation Analogues with Improved Profiles
While natural peptides are a valuable starting point, the development of synthetic analogues can overcome inherent limitations such as stability and cytotoxicity. Future research on this compound should include the design and synthesis of next-generation analogues.
Truncated Peptides : Research has shown that shorter fragments of esculentin-1, such as Esc(1-21) and Esc(1-18), can retain or even have enhanced antimicrobial activity with potentially lower hemolytic capacity compared to the full-length peptide. frontiersin.orgmdpi.com Synthesizing and testing various fragments of this compound could lead to smaller, more potent, and more cost-effective drug candidates.
Diastereomers : The incorporation of D-amino acids at specific positions can create diastereomers with improved properties. For instance, the diastereomer Esc(1-21)-1c showed greater resistance to degradation by human and bacterial elastases and was more effective at killing internalized P. aeruginosa in bronchial cells compared to its all-L-amino acid counterpart. nih.gov This strategy could be applied to this compound to enhance its stability and efficacy, particularly in complex biological environments like the lungs of cystic fibrosis patients. nih.govnih.gov
Linear vs. Cyclic Analogues : The native esculentin-1 peptides contain a C-terminal disulfide bridge, creating a cyclic structure. nih.gov Comparing the activity of the natural cyclic form of this compound with a synthesized linear analogue could reveal the importance of this structural feature for its biological function and stability. Studies on other esculentin-1 peptides have shown that while the cyclic form may have a faster killing rate, linear analogues can still retain significant biological activity. nih.gov
Integration with Synergistic Therapeutic Modalities
The efficacy of this compound could be significantly enhanced by combining it with other therapeutic agents. Investigating these synergistic interactions is a promising avenue for future research.
Combination with Conventional Antibiotics : The potential for synergy between this compound and existing antibiotics should be explored. Such combinations could potentially lower the required dose of both agents, reducing toxicity and combating the development of antibiotic resistance.
Peptide Cocktails : Nature often employs a mixture of antimicrobial peptides for defense. mdpi.com Studies on temporin peptides have shown synergistic effects when used in combination. imrpress.com Investigating the interaction of this compound with other amphibian-derived peptides could lead to the development of powerful, multi-target antimicrobial cocktails.
Drug Delivery Systems : The conjugation of esculentin peptides to nanoparticles, such as gold nanoparticles or encapsulation in poly(lactide-co-glycolide) (PLGA) nanoparticles, has been explored as a strategy to improve their stability and delivery to target sites. eurekaselect.comnih.gov Future research should investigate similar nanoformulations for this compound to enhance its therapeutic index and enable targeted delivery, for example, to the lungs for treating respiratory infections. nih.gov
Synergy with Immunotherapies : In the context of cancer, combining peptides that have direct cytotoxic effects with immunotherapies, such as checkpoint inhibitors, is a rapidly growing field. mdpi.com For instance, the caerin 1.1/1.9 peptide has been shown to improve the efficacy of anti-PD-1 treatment in a tumor model. mdpi.com If this compound is found to have anticancer properties, exploring its synergistic potential with immunomodulatory drugs would be a logical and exciting next step.
Q & A
Q. How can researchers ensure their findings on this compound are reproducible across laboratories?
- Methodological Answer : Publish detailed protocols (e.g., Materials and Methods sections), deposit reagents in public repositories (e.g., Addgene), and use standardized positive/negative controls. Collaborate on inter-laboratory validation studies to confirm key results .
Tables for Data Standardization
Table 1 : Recommended Assays for this compound Characterization
Table 2 : Common Pitfalls in this compound Research
| Issue | Solution | Evidence |
|---|---|---|
| Low peptide purity | Optimize HPLC gradients, use MS validation | |
| Inconsistent bioactivity | Standardize cell culture conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
